molecular formula C20H20N2O B13869439 4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine

4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine

Cat. No.: B13869439
M. Wt: 304.4 g/mol
InChI Key: SDHKLTPBHMRVES-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with benzyloxy, methyl, and methylbenzyl groups. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine can undergo various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines .

Scientific Research Applications

4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and methylbenzyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

5-methyl-4-[(2-methylphenyl)methyl]-6-phenylmethoxypyrimidine

InChI

InChI=1S/C20H20N2O/c1-15-8-6-7-11-18(15)12-19-16(2)20(22-14-21-19)23-13-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3

InChI Key

SDHKLTPBHMRVES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(C(=NC=N2)OCC3=CC=CC=C3)C

Origin of Product

United States

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